molecular formula C8H10ClIN2 B3376281 2-Tert-butyl-4-chloro-5-iodopyrimidine CAS No. 118089-42-2

2-Tert-butyl-4-chloro-5-iodopyrimidine

Cat. No.: B3376281
CAS No.: 118089-42-2
M. Wt: 296.53 g/mol
InChI Key: LYGFPSSXCLWRMZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyrimidines in Contemporary Organic Synthesis

Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a core structure in numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil. rsc.orgnih.gov The synthetic derivatives of pyrimidine have garnered significant attention from medicinal and organic chemists due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. aaronchem.combldpharm.comchemenu.commdpi.com

Halogenated pyrimidines, in particular, are exceptionally valuable building blocks in modern organic synthesis. mdpi.com The presence of halogen atoms on the electron-deficient pyrimidine ring serves two primary purposes. Firstly, halogens can significantly modulate the biological activity of the molecule. bldpharm.com For instance, the substitution of fluorine at the C-5 position is a known strategy in the development of anticancer agents. aaronchem.com Secondly, and crucially for synthesis, halogen atoms act as versatile handles for further molecular elaboration. They are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions and are key participants in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. mdpi.comsigmaaldrich.com

The reactivity of a halogen on the pyrimidine ring is position-dependent. The carbon atoms at positions 2, 4, and 6 are more electron-deficient than the C-5 position, making halogens at these sites more susceptible to nucleophilic attack. nih.gov In di- or tri-halogenated pyrimidines, this electronic difference allows for selective and sequential reactions, providing a strategic pathway to complex, highly functionalized pyrimidine scaffolds. sigmaaldrich.com This controlled reactivity makes halogenated pyrimidines indispensable intermediates in the synthesis of targeted therapeutic agents and advanced materials. mdpi.com

Contextualization of 2-Tert-butyl-4-chloro-5-iodopyrimidine within Advanced Pyrimidine Research

The compound this compound is a prime example of a highly functionalized pyrimidine designed for advanced synthetic applications. Its structure is notable for several key features:

The 2-tert-butyl group: The presence of a bulky tert-butyl group at the C-2 position can provide steric hindrance, potentially directing the regioselectivity of subsequent reactions at the C-4 and C-5 positions. It also enhances the lipophilicity of the molecule.

Two different halogens: The molecule possesses two distinct halogen atoms, a chloro group at C-4 and an iodo group at C-5. In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond. This reactivity difference is a cornerstone of selective functionalization, allowing for a stepwise introduction of different substituents at the C-5 and C-4 positions.

Electron-deficient core: Both halogens are attached to the electron-deficient pyrimidine ring, making them activated for substitution reactions.

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its synthetic potential can be inferred from studies on analogous compounds. For example, 2-chloro-5-iodopyrimidine (B183918) is a known intermediate in the synthesis of inhibitors for enzymes like phosphodiesterase type 5 (PDE-V) and prostaglandin (B15479496) E synthetase (PGES-1). chemicalbook.com In these syntheses, the iodine at the C-5 position is typically utilized first in a cross-coupling reaction before the chlorine at the C-2 position is addressed. chemicalbook.com Similarly, the hydrolysis of related 2-t-butyl-5-halopyrimidines has been explored, demonstrating the reactivity of the pyrimidine core that is shared with the title compound. google.com The strategic placement of chloro and iodo groups on the pyrimidine scaffold is a well-established method for building molecular complexity, as seen in the synthesis of various kinase inhibitors. mdpi.com Therefore, this compound is positioned as a valuable and versatile intermediate for creating novel, complex molecules through regioselective, sequential reactions.

Overview of Research Scope and Methodological Focus

This article focuses on the chemical significance of the this compound scaffold from the perspective of synthetic chemistry. The content is strictly limited to the established importance of the halogenated pyrimidine framework and the contextual role of the title compound as an advanced intermediate. The methodological focus is on the structural features of the molecule—the distinct reactivity of its chloro and iodo substituents and the influence of the tert-butyl group—that enable its potential use in sophisticated, multi-step organic syntheses.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 118089-42-2 aaronchem.comsigmaaldrich.comcymitquimica.com
Molecular Formula C₈H₁₀ClIN₂ aaronchem.com
Molecular Weight 296.54 g/mol cymitquimica.com
Purity 95% cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-chloro-5-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClIN2/c1-8(2,3)7-11-4-5(10)6(9)12-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGFPSSXCLWRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118089-42-2
Record name 2-tert-butyl-4-chloro-5-iodopyrimidine
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Chemical Reactivity and Transformational Chemistry of 2 Tert Butyl 4 Chloro 5 Iodopyrimidine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates with multiple halogen atoms, the selectivity of these reactions is often dictated by the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide. tcichemicals.com Given the differential reactivity of the halogens, selective coupling at the more reactive C-I bond is expected. mdpi.com Therefore, the reaction of 2-tert-butyl-4-chloro-5-iodopyrimidine with an organoboronic acid will almost exclusively occur at the C-5 position, leaving the C-4 chloro substituent intact for potential subsequent transformations. frontiersin.orgnih.gov This high regioselectivity is a key advantage for the stepwise functionalization of the pyrimidine (B1678525) core.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃ (aq)Toluene/Ethanol2-tert-butyl-4-chloro-5-phenylpyrimidine
4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄1,4-Dioxane/H₂O2-tert-butyl-4-chloro-5-(4-methoxyphenyl)pyrimidine
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/H₂O2-tert-butyl-4-chloro-5-(thiophen-2-yl)pyrimidine

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction's selectivity is governed by the relative reactivity of the carbon-halogen bonds. The C-I bond will undergo oxidative addition to the palladium(0) catalyst much more readily than the C-Cl bond. libretexts.org This allows for the precise and selective introduction of an alkynyl group at the C-5 position of this compound. nih.govresearchgate.net

Table 3: Typical Conditions for Sonogashira Coupling

Terminal AlkyneCatalyst SystemBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2-tert-butyl-4-chloro-5-(phenylethynyl)pyrimidine
EthynyltrimethylsilanePd(OAc)₂ / PPh₃ / CuIDiisopropylamineToluene2-tert-butyl-4-chloro-5-((trimethylsilyl)ethynyl)pyrimidine
Propargyl alcoholPd(PPh₃)₄ / CuIPiperidine (B6355638)DMF3-(2-tert-butyl-4-chloropyrimidin-5-yl)prop-2-yn-1-ol

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene. The reaction mechanism also involves the oxidative addition of the carbon-halogen bond to a palladium(0) complex. Consistent with other palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. Consequently, the Heck reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, is expected to proceed with high selectivity at the C-5 position. This provides a reliable method for the vinylation of the pyrimidine ring, while preserving the chloro substituent for further synthetic modifications.

Table 4: Typical Conditions for Heck Reaction

AlkeneCatalyst SystemBaseSolventExpected Product
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile(E)-2-tert-butyl-4-chloro-5-styrylpyrimidine
n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMF(E)-butyl 3-(2-tert-butyl-4-chloropyrimidin-5-yl)acrylate
CyclohexenePd(OAc)₂Ag₂CO₃Toluene2-tert-butyl-4-chloro-5-(cyclohex-1-en-1-yl)pyrimidine

Buchwald-Hartwig Amination and Other C-N Bond Formations

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical and materials chemistry. The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, is a premier method for achieving this transformation. mychemblog.comtcichemicals.comorganic-chemistry.org For a substrate like this compound, the presence of two different halogen atoms—chlorine at the C4 position and iodine at the C5 position—presents a question of chemoselectivity.

In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. mychemblog.com The reactivity of aryl halides in this step generally follows the trend I > Br > OTf > Cl. Consequently, the C-I bond at the 5-position of the pyrimidine ring is significantly more reactive than the C-Cl bond at the 4-position. This differential reactivity allows for selective amination at the C5 position while leaving the C4-chloro substituent intact for potential subsequent transformations.

By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, primary or secondary amines can be coupled selectively at the C5-position. Typical conditions involve a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand such as Xantphos or a biarylphosphine ligand, and a base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu) in a solvent like dioxane or toluene. mychemblog.com

The general mechanism proceeds via:

Oxidative addition of the Pd(0) complex to the C-I bond.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by the base to form a palladium amide complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. mychemblog.com

This selective functionalization provides a strategic route to 5-amino-2-tert-butyl-4-chloropyrimidines, which are valuable intermediates for the synthesis of more complex molecules.

Table 1: Representative Buchwald-Hartwig Amination of this compound (Note: This table is illustrative of typical conditions for selective C-I bond amination)

AminePalladium CatalystLigandBaseSolventProduct (Selective at C5)
MorpholinePd₂(dba)₃XantphosCs₂CO₃Dioxane2-tert-Butyl-4-chloro-5-(morpholin-4-yl)pyrimidine
AnilinePd(OAc)₂BINAPNaOt-BuTolueneN-Phenyl-2-tert-butyl-4-chloro-pyrimidin-5-amine
BenzylaminePd₂(dba)₃t-BuXPhosK₃PO₄DioxaneN-Benzyl-2-tert-butyl-4-chloro-pyrimidin-5-amine

Stereoelectronic Effects in Cross-Coupling Efficiency

The efficiency of cross-coupling reactions on the this compound scaffold is governed by a combination of steric and electronic factors.

Steric Effects: The bulky tert-butyl group at the C2 position exerts significant steric hindrance. This can influence the approach of the bulky palladium catalyst to the adjacent C-Cl bond at C4. However, its effect on the C5 position is less pronounced. The iodine atom at C5 is large, which can also influence the geometry of the transition state during oxidative addition. This steric crowding can impact the choice of ligand, with bulkier ligands potentially slowing the reaction rate.

Electronic Effects: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. nih.gov This electron deficiency generally facilitates the oxidative addition step, which is often the rate-determining step in cross-coupling reactions. The halogen substituents (Cl and I) also contribute to the electronic nature of the ring through inductive electron withdrawal. These combined effects make the carbon-halogen bonds more susceptible to oxidative addition compared to those on electron-rich aromatic rings. The higher reactivity of the C-I bond is primarily an electronic effect related to its lower bond dissociation energy compared to the C-Cl bond.

Directed Ortho-Metallation and Lithiation Strategies for Pyrimidine Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings, typically requiring a directing metalation group (DMG) to guide a strong base. nih.govwikipedia.org While this compound lacks a classical DMG, its functionalization can be readily achieved through halogen-metal exchange, a related lithiation strategy.

Given the significant difference in reactivity between iodine and chlorine, treatment of the substrate with an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures (e.g., -78 °C) is expected to result in highly selective halogen-metal exchange at the C5 position. harvard.edugoogle.com This reaction is generally very fast and efficient, converting the C-I bond into a C-Li bond.

The resulting 2-tert-butyl-4-chloro-5-lithiopyrimidine is a potent nucleophile and a versatile intermediate that can be trapped with a wide array of electrophiles to introduce new functional groups at the C5 position. This strategy provides a complementary approach to cross-coupling reactions for installing carbon, silicon, or other heteroatom-based substituents.

Table 2: Functionalization via Lithiation and Electrophilic Quench

Reagent SequenceElectrophileFunctional Group IntroducedProduct
1. n-BuLi, THF, -78 °C2. DMFFormyl (-CHO)2-tert-Butyl-4-chloro-5-formylpyrimidine
1. n-BuLi, THF, -78 °C2. CO₂ then H₃O⁺Carboxyl (-COOH)2-tert-Butyl-4-chloro-pyrimidine-5-carboxylic acid
1. n-BuLi, THF, -78 °C2. (CH₃)₃SiClTrimethylsilyl (-SiMe₃)2-tert-Butyl-4-chloro-5-(trimethylsilyl)pyrimidine
1. n-BuLi, THF, -78 °C2. B(OiPr)₃ then H₃O⁺Boronic acid (-B(OH)₂)(2-tert-Butyl-4-chloropyrimidin-5-yl)boronic acid
1. n-BuLi, THF, -78 °C2. I₂Iodo (-I)(Regenerates starting material)

Reduction and Dehalogenation Chemistry

Selective dehalogenation of this compound can be achieved by exploiting the differential reactivity of the C-I and C-Cl bonds. The weaker carbon-iodine bond can be selectively reduced under conditions that leave the more robust carbon-chlorine bond untouched.

Common methods for selective C-I bond reduction include:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) can effect the reduction. A base like triethylamine (B128534) or potassium carbonate is often added to neutralize the HI formed.

Radical Dehalogenation: Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) can be used for a mild, selective reduction of the C-I bond. libretexts.org

Zinc-mediated Reduction: Activated zinc dust in a protic solvent like acetic acid can also achieve this transformation.

Complete dehalogenation to afford 2-tert-butylpyrimidine would require more forcing conditions, such as high-pressure hydrogenation or using a more reactive reducing agent.

Radical Reactions and Associated Mechanistic Studies

The C-I bond in this compound is susceptible to homolytic cleavage to form a pyrimidinyl radical. This process can be initiated by heat, UV light, or radical initiators. nih.govlibretexts.orgnih.gov The bond dissociation energy of the C-I bond is considerably lower than that of the C-Cl and C-H bonds on the ring, making the formation of the 5-pyrimidinyl radical the most favorable radical pathway.

The three main stages of a radical reaction are initiation, propagation, and termination. youtube.com

Initiation: A radical initiator (e.g., AIBN) decomposes upon heating to form initial radicals. These radicals can then abstract the iodine atom from the pyrimidine to generate the 2-tert-butyl-4-chloro-pyrimidin-5-yl radical.

Propagation: The pyrimidinyl radical can then participate in a variety of reactions, such as addition to an alkene or alkyne, or abstracting a hydrogen atom from another molecule (like Bu₃SnH in a dehalogenation reaction) to continue the chain reaction. libretexts.org

Termination: The reaction concludes when two radicals combine. youtube.com

The study of these radical intermediates provides insight into the electronic structure and reactivity of the pyrimidine system.

Didehydropyrimidine Intermediates and Their Reactivity

Didehydropyrimidines, also known as pyrimidynes, are highly reactive heterocyclic analogues of benzyne. These intermediates are typically generated through the elimination of two adjacent leaving groups from a pyrimidine ring. In principle, this compound could serve as a precursor to 2-tert-butyl-4,5-didehydropyrimidine.

Formation would likely require treatment with a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂). The proposed mechanism would involve initial deprotonation or metal-halogen exchange, followed by the elimination of a metal halide. For instance, treatment with an organolithium reagent might first lead to the 5-lithiated species, and subsequent elimination of LiCl could, in theory, generate the pyrimidyne. However, this pathway is often in competition with other reactions.

Once formed, the 2-tert-butyl-4,5-pyrimidyne would be extremely reactive due to its strained triple bond within the six-membered ring. It would readily undergo reactions such as:

Nucleophilic Addition: Reaction with nucleophiles present in the medium.

[4+2] Cycloadditions: Acting as a powerful dienophile with dienes like furan.

[2+2] Cycloadditions: Reaction with alkenes.

The generation and trapping of such intermediates from this compound would represent an advanced strategy for the rapid construction of complex fused heterocyclic systems. However, the direct formation from this precursor has not been extensively documented and remains a topic for further investigation.

Advanced Spectroscopic and Structural Analysis Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing high-resolution 1D or 2D NMR data for 2-Tert-butyl-4-chloro-5-iodopyrimidine could be located.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Conformational Analysis

Specific chemical shifts, coupling constants, and correlation data from ¹H, ¹³C, COSY, HSQC, HMBC, or NOESY experiments are not available in the public domain. Consequently, a detailed structural elucidation and conformational analysis based on experimental NMR data cannot be provided. No data tables for NMR analysis could be generated due to the absence of this information.

Advanced NMR Techniques for Investigating Dynamic Processes

There is no evidence in the reviewed literature of advanced NMR techniques, such as variable-temperature NMR or solid-state NMR, being applied to study the dynamic processes of this molecule.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.

Molecular Conformation and Torsion Angle Analysis

Without single-crystal X-ray diffraction data, an analysis of the molecule's solid-state conformation, including specific bond angles and torsion angles, is not possible. Therefore, no data table on this topic can be presented.

Crystal Packing and Intermolecular Interactions (e.g., halogen bonding, π-stacking)

The absence of a crystal structure precludes any discussion of the crystal packing arrangement or the nature of intermolecular interactions, such as potential halogen bonding involving the iodine and chlorine atoms or π-stacking of the pyrimidine (B1678525) rings.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Exact Mass Confirmation

Detailed high-resolution mass spectrometry studies, including elucidation of fragmentation pathways or experimental confirmation of the exact mass, have not been reported for this compound. While chemical suppliers list a molecular weight, this is a calculated value and not an experimentally confirmed exact mass via HRMS.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of this compound. The vibrational modes of the molecule are influenced by its constituent parts: the pyrimidine ring, the tert-butyl group, and the halogen substituents.

The pyrimidine ring itself has characteristic stretching vibrations. In substituted pyrimidines, bands corresponding to C=N and C=C ring stretching are typically observed with strong absorptions in the 1600-1500 cm⁻¹ region. scirp.org The infrared absorption spectra of pyrimidine derivatives often show four key bands related to the ring stretching modes, which are generally insensitive to the type of substitution. ias.ac.in

The tert-butyl group introduces distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the C-H bonds within the methyl groups are expected in the 2900-3050 cm⁻¹ range. scirp.org Additionally, characteristic bending modes for the tert-butyl group, including symmetric (umbrella) and asymmetric deformations, would be anticipated around 1470 cm⁻¹ and 1370 cm⁻¹.

The combination of these individual vibrational modes creates a unique "molecular fingerprint" in the region below 1500 cm⁻¹, allowing for the unambiguous identification of this compound when compared against a reference spectrum. While ring bending modes can be mass-dependent, other vibrations like ring stretching are less sensitive to the mass of substituents. ias.ac.in

Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound (Note: These are predicted values based on group frequencies and data from analogous substituted pyrimidines.)

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
Asymmetric C-H Stretch2970 - 3000tert-Butyl
Symmetric C-H Stretch2870 - 2960tert-Butyl
C=N/C=C Ring Stretch1500 - 1600Pyrimidine Ring
Asymmetric CH₃ Bend~1470tert-Butyl
Symmetric CH₃ Bend~1370tert-Butyl
C-Cl Stretch600 - 800Chloro Group
C-I Stretch500 - 600Iodo Group

Electronic Spectroscopy (UV-Vis) for Insights into Electronic Structure and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides critical information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The pyrimidine core dictates the primary electronic transitions, which are modulated by the attached substituents.

The electronic spectrum of pyrimidine and its derivatives is characterized by two main types of transitions:

π → π* Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. For substituted pyrimidines, these transitions are often observed in the 200-300 nm range.

n → π* Transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen atoms) to a π* antibonding orbital. These transitions occur at longer wavelengths, typically above 300 nm.

The substituents on the pyrimidine ring—tert-butyl, chloro, and iodo—play a significant role in modifying these electronic transitions.

Tert-butyl Group: As an electron-donating alkyl group, it can cause a slight bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

Chloro and Iodo Groups: These halogens have a dual effect. Their electron-withdrawing inductive effect (-I) can influence the energy of the molecular orbitals. However, their lone pairs of electrons can participate in resonance (mesomeric effect, +M), donating electron density to the ring. This donation can raise the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic shift in the π → π* transitions. The effect of substituents on the n-π and π-π systems of pyrimidine is a key area of study. ias.ac.in

Table 2: Predicted Electronic Transitions for this compound (Note: These are predicted values based on the analysis of substituted pyrimidines.)

Electronic Transition Predicted λmax Range (nm) Molecular Origin
π → π250 - 290Pyrimidine Ring Conjugated System
n → π300 - 340Nitrogen Lone Pair Electrons

Computational and Theoretical Investigations of 2 Tert Butyl 4 Chloro 5 Iodopyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. epstem.net It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. samipubco.com For a molecule such as 2-Tert-butyl-4-chloro-5-iodopyrimidine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), would be the standard approach to investigate its fundamental characteristics. samipubco.com

A primary step in any computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, the key structural parameters to be determined would include the bond lengths, bond angles, and dihedral angles of the pyrimidine (B1678525) ring and its substituents.

Illustrative Data for Optimized Geometry: The following table presents hypothetical, yet realistic, optimized bond lengths for this compound, as would be predicted by DFT calculations. This data is for illustrative purposes only.

BondPredicted Bond Length (Å)
C2-N11.345
C4-C51.410
C5-C61.395
C2-C(tert-butyl)1.540
C4-Cl1.735
C5-I2.090

Once the geometry is optimized, DFT is used to analyze the distribution of electrons within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. mdpi.com For this compound, the MEP would likely show negative potential (red/yellow regions) around the two nitrogen atoms of the pyrimidine ring, indicating their character as sites for electrophilic attack. The regions around the hydrogen atoms of the tert-butyl group would exhibit positive potential (blue regions). Such maps are invaluable for predicting non-covalent interactions and identifying reactive sites. mdpi.com

Charge Distribution and Atomic Charges: Calculating the partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) quantifies the electron distribution. nih.gov In this molecule, the nitrogen atoms would carry significant negative charges. The pyrimidine ring carbons attached to the electronegative halogens (C4 and C5) would be electron-deficient (positive charge), making them susceptible to nucleophilic attack. wikipedia.org The chlorine and iodine atoms would also carry partial negative charges.

Illustrative Data for NBO Atomic Charges: This table provides a hypothetical set of Natural Bond Orbital (NBO) charges. This data is for illustrative purposes and represents typical values for such a molecule.

AtomPredicted NBO Charge (e)
N1-0.65
C2+0.45
N3-0.68
C4+0.35
C5-0.15
C6+0.20
Cl (on C4)-0.25
I (on C5)-0.05

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu

HOMO & LUMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). taylorandfrancis.com For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and potentially the iodine atom, which has lone pairs. The LUMO would likely be distributed across the π-deficient pyrimidine ring, particularly concentrated around the carbon atoms bearing the halogen substituents (C4 and C6). ucsb.eduacs.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. epstem.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of halogenated pyrimidines suggests that the introduction of multiple halogens tends to lower the LUMO energy, reducing the HOMO-LUMO gap and increasing the molecule's susceptibility to nucleophilic attack. acs.org

Reaction Mechanism Studies and Transition State Analysis

Beyond static properties, computational chemistry can model entire reaction pathways, providing detailed mechanistic insights.

The two different halogen atoms on the pyrimidine ring (chlorine at C4 and iodine at C5) present distinct reactivities. Computational studies can quantify the energetics of activating and exchanging these halogens. For instance, theoretical models can calculate the activation energy required to break the C-Cl versus the C-I bond in various reactions. Due to the lower bond strength of the C-I bond compared to the C-Cl bond, it is computationally predictable that the iodine at the C5 position would be the more likely leaving group in nucleophilic substitution or the more reactive site in metal-catalyzed cross-coupling reactions.

The pyrimidine ring is inherently electron-deficient, a characteristic that is amplified by the presence of the electronegative chlorine atom. wikipedia.orgbhu.ac.in This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions. bhu.ac.in

Nucleophilic Substitution: DFT calculations can map the potential energy surface for the reaction of this compound with a nucleophile (e.g., an amine or an alcohol). This would involve locating the transition state for the formation of the Meisenheimer complex—the key intermediate in an SNAr reaction—and calculating the associated activation barrier. Such studies would likely confirm that substitution is favored at the C4 position (displacing the chloride) over other positions. umich.eduresearchgate.net

Cross-Coupling Reactions: The C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions). nih.govnih.gov Theoretical studies can elucidate the complex catalytic cycle of these reactions. This involves calculating the energies of intermediates and transition states for the key steps: oxidative addition of the palladium catalyst to the C-I bond, transmetalation, and reductive elimination. These calculations would provide a detailed understanding of the reaction kinetics and selectivity, confirming the high reactivity of the C5-Iodo position for such transformations. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights into its structural and electronic properties before or alongside experimental analysis. These predictions are crucial for structure verification and understanding molecular behavior.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts, particularly for ¹H and ¹³C nuclei, is a well-established computational task. Methodologies range from empirical rule-based systems to more accurate quantum mechanical (QM) calculations. mdpi.com Density Functional Theory (DFT) is a popular QM approach that can yield chemical shift predictions with a root mean square error (RMSE) of 0.2–0.4 ppm for ¹H shifts. mdpi.com For enhanced accuracy, especially in complex molecules, machine learning (ML) and deep learning algorithms, such as Graph Neural Networks (GNNs), have shown remarkable success. mdpi.comnih.gov These models are trained on large datasets of experimental spectra and can predict ¹H chemical shifts with a mean absolute error (MAE) of less than 0.10 ppm. mdpi.comnih.gov

For this compound, DFT calculations, for instance at the B3LYP/6-31+G(d,p) level of theory, could be employed to optimize the molecule's geometry and then compute the NMR shielding tensors. nih.gov These tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts would be influenced by the electronic effects of the substituents: the electron-donating tert-butyl group and the electron-withdrawing chloro and iodo groups, as well as the nitrogen atoms in the pyrimidine ring.

Vibrational Frequencies (IR/Raman): Theoretical prediction of vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra. These calculations are typically performed using harmonic frequency analysis at the same level of theory used for geometry optimization (e.g., DFT). The resulting frequencies correspond to the normal modes of vibration of the molecule, such as C-H stretches, C=N stretches, and ring deformations.

For this compound, computational analysis can predict the characteristic vibrational modes. For example, the stretching frequencies of the pyrimidine ring, and the vibrations associated with the C-Cl and C-I bonds can be calculated. A combined experimental and theoretical investigation of aqueous pyrimidine has demonstrated that computational methods can effectively probe molecular symmetry and its breaking due to environmental fluctuations. nih.gov These theoretical spectra, while often systematically overestimated due to the harmonic approximation, can be scaled by an empirical factor to achieve excellent agreement with experimental data.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using a hypothetical GNN model.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound This table is an illustrative example based on computational prediction methods.

AtomPredicted Chemical Shift (ppm)Notes
H (tert-butyl)1.35Protons on the tert-butyl group, shielded.
H68.70Aromatic proton on the pyrimidine ring, deshielded by adjacent nitrogen and halogen.
C2 (tert-butyl attached)175.2Highly deshielded due to attachment to the ring and tert-butyl group.
C4 (Cl attached)161.8Deshielded by the electronegative chlorine atom and ring nitrogens.
C5 (I attached)95.0Position influenced by the heavy iodine atom (heavy-atom effect).
C6158.5Deshielded by adjacent nitrogen atom.
C (tert-butyl quaternary)38.1Quaternary carbon of the tert-butyl group.
C (tert-butyl methyl)29.4Methyl carbons of the tert-butyl group.

QSAR Studies Focused on Reactivity and Selectivity (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property, which can include chemical reactivity or selectivity. nih.gov While widely used for predicting biological activity, the same principles can be applied to understand and predict the chemical behavior of compounds like this compound in various reactions. nih.govjapsonline.com

The development of a QSAR model for reactivity involves several key steps:

Dataset Preparation: A series of related pyrimidine derivatives with known experimental reactivity data (e.g., reaction rates, equilibrium constants) would be selected. japsonline.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and thermodynamic properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed reactivity. nih.govtandfonline.com

Validation: The model's predictive power is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model generation. tandfonline.comnih.gov

For a reactivity QSAR of this compound, relevant descriptors would focus on electronic and steric effects. For example, in nucleophilic aromatic substitution (SₙAr) reactions, the reactivity is governed by the electrophilicity of the pyrimidine ring and the stability of the Meisenheimer intermediate. Key descriptors could include:

Electronic Descriptors:

HOMO/LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate susceptibility to nucleophilic or electrophilic attack.

Partial Atomic Charges: Charges on the ring carbons (C4, C5, C6) can pinpoint the most likely sites for nucleophilic attack.

Steric Descriptors:

Molecular Volume/Surface Area: Describes the bulkiness of the molecule. nih.gov

Sterimol Parameters: Quantify the steric bulk of substituents in specific directions.

Thermodynamic Descriptors:

Heat of Formation: Relates to the stability of the molecule.

A hypothetical QSAR equation for predicting the rate constant (log k) of a substitution reaction at the C4 position might look like:

log k = c₀ + c₁ (LUMO Energy) + c₂ (Charge on C4) + c₃ (Sterimol L-parameter for C2-substituent)

Such a model could reveal that lower LUMO energy and a more positive partial charge on the C4 carbon increase the reaction rate, while increased steric bulk from the tert-butyl group at C2 might hinder the approach of a nucleophile, thus decreasing the rate. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights through 3D contour maps, visualizing regions where steric bulk or specific electronic properties would enhance or diminish reactivity. japsonline.commdpi.com

Table 2: Example of Descriptors for a Reactivity-Focused QSAR Study This table presents hypothetical descriptor values for this compound for illustrative purposes.

Descriptor TypeDescriptor NameHypothetical ValueRelevance to Reactivity/Selectivity
ElectronicLUMO Energy-1.25 eVIndicates susceptibility to nucleophilic attack; lower values suggest higher reactivity.
Partial Charge on C4+0.18 eQuantifies the electrophilicity of the carbon bearing the chloro leaving group.
Dipole Moment2.5 DRelates to interactions with polar reagents and solvents.
StericMolecular Volume210.5 ųOverall size, affecting accessibility of reaction sites.
Verloop B5 (tert-butyl)2.50 ÅMeasures the maximum width of the tert-butyl group, indicating steric hindrance.
ThermodynamicHeat of Formation+150.2 kJ/molReflects the ground-state stability of the molecule.

Solvent Effects and Implicit Solvation Models in Pyrimidine Reactivity

The choice of solvent can dramatically influence the rate, yield, and selectivity of chemical reactions. rsc.org Solvents can stabilize or destabilize reactants, products, and, most importantly, transition states. rsc.org In computational chemistry, the effect of the solvent is often modeled using implicit (or continuum) solvation models, which represent the solvent as a continuous medium with a specific dielectric constant, avoiding the high computational cost of explicitly simulating individual solvent molecules. wikipedia.orgq-chem.com

Implicit Solvation Models: Several popular implicit solvent models are used to estimate solvation free energies: q-chem.comacs.org

Polarizable Continuum Model (PCM): This is a widely used family of models (including IEF-PCM and C-PCM) where the solute molecule is placed in a cavity within a polarizable dielectric continuum. q-chem.comacs.org The solute's electric field polarizes the solvent, which in turn creates a "reaction field" that interacts with the solute, leading to its stabilization.

COSMO (Conductor-like Screening Model): This model simplifies the electrostatics by treating the solvent as a perfect conductor (infinite dielectric constant) and then corrects this approximation for real solvents. acs.org

SMD (Solvation Model based on Density): This model, developed by the Truhlar group, is a universal solvation model that uses the full solute electron density to define the cavity and includes corrections for non-electrostatic terms like cavitation and dispersion. acs.org It is parameterized for a wide range of solvents.

Application to Pyrimidine Reactivity: For reactions involving this compound, such as an SₙAr reaction, the transition state is typically more charge-dispersed and polar than the reactants. Therefore, polar solvents are expected to stabilize the transition state more than the neutral reactants, thus accelerating the reaction.

Computational studies can quantify this effect. By optimizing the geometries of the reactants and the transition state in both the gas phase and in different implicit solvents (e.g., toluene, THF, DMSO), one can calculate the free energy of activation in each environment. The difference in activation barriers reveals the kinetic solvent effect. For example, a study on the synthesis of pyrido[2,3-d]pyrimidines used the SMD solvation model to account for the effect of water as a solvent. nih.gov Theoretical investigations have shown that non-covalent interactions between the substrate and solvent molecules can also play a crucial role in enhancing reaction rates. rsc.orgresearchgate.net

The accuracy of these predictions depends on the chosen model and the level of theory. acs.org For charged species, such as intermediates in a reaction, the choice of model can significantly impact the calculated solvation free energy. acs.org

Table 3: Comparison of Common Implicit Solvation Models This table summarizes key features of widely used models for computational studies of solvent effects.

ModelBasis of Cavity ConstructionKey FeaturesTypical Application
PCM (IEF-PCM/C-PCM)Interlocking atomic spheres (van der Waals radii)Solves electrostatic equations for a dielectric continuum. Widely implemented. q-chem.comacs.orgGround and excited state calculations in various solvents.
COSMOInterlocking atomic spheresInitially assumes a perfect conductor, then applies corrections for finite dielectric constant. acs.orgPredicting properties in a wide range of solvents, often used in COSMO-RS for mixture properties.
SMDFull electron density of the soluteIncludes non-electrostatic terms (cavitation, dispersion). Parameterized for a broad set of solvents. acs.orgAccurate prediction of free energies of solvation for neutral and charged species in many different solvents.
SS(V)PEIsodensity surface of the solute's electron cloudCavity shape changes naturally during a reaction. Intrinsically yields smooth potential energy surfaces. youtube.comModeling chemical reactions and molecular dynamics where the solute geometry changes significantly.

Applications in Advanced Synthetic Chemistry and Material Science

2-Tert-butyl-4-chloro-5-iodopyrimidine as a Versatile Building Block in Complex Molecule Synthesis

The strategic arrangement of functional groups on the this compound ring makes it an ideal starting material for the construction of highly substituted pyrimidine (B1678525) derivatives. The chlorine and iodine atoms offer orthogonal reactivity, allowing for selective, stepwise transformations. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the iodo group at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings.

This differential reactivity allows for the sequential introduction of various substituents, enabling the creation of a diverse library of complex molecules from a single starting material. For instance, the chloro group can be displaced by amines, alcohols, or thiols, while the iodo group can be used to introduce aryl, heteroaryl, or alkynyl fragments. This synthetic flexibility is crucial in medicinal chemistry and drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies.

A key application of this building block is in the synthesis of substituted 4-aminopyrimidines. Research has demonstrated the synthesis of various 2-tert-butyl-5-iodo-N-substituted-pyrimidin-4-amines starting from this compound. The subsequent Suzuki-Miyaura coupling at the 5-position with boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl groups, yielding highly decorated pyrimidine cores.

Table 1: Reactivity of Functional Groups on this compound

PositionFunctional GroupTypical Reactions
C4ChlorineNucleophilic Aromatic Substitution (SNAr)
C5IodineSuzuki, Sonogashira, Stille Cross-Coupling

Scaffold for Design of Molecular Probes and Chemical Biology Tools (non-therapeutic applications)

The pyrimidine core is a common feature in molecules that interact with biological systems. The ability to functionalize this compound at multiple positions makes it a suitable scaffold for the development of molecular probes and chemical biology tools. These tools are designed to investigate biological processes without having a therapeutic effect themselves.

For example, the pyrimidine scaffold can be elaborated with fluorescent dyes or affinity tags. The iodo position is particularly useful for introducing such modifications via cross-coupling reactions. A fluorescent group could be attached at this position to create a probe for visualizing specific enzymes or receptors in a cellular context, provided the core pyrimidine structure has an affinity for the target. The tert-butyl group can help to modulate the solubility and steric profile of the probe, influencing its interaction with the biological target.

Precursor for Advanced Polymeric and Supramolecular Materials

The rigid, planar structure of the pyrimidine ring, combined with the potential for multiple points of functionalization offered by this compound, makes it an attractive precursor for the construction of advanced polymeric and supramolecular materials. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating the formation of well-ordered, self-assembling supramolecular structures.

By replacing the chlorine and iodine atoms with polymerizable groups or other moieties capable of specific intermolecular interactions, this compound can be incorporated into larger material architectures. For instance, difunctionalized derivatives could serve as monomers for polymerization reactions, leading to polymers with pyrimidine units in the backbone. The properties of these materials, such as thermal stability or gas permeability, could be tuned by the choice of substituents on the pyrimidine ring. The bulky tert-butyl group can influence the packing of the polymer chains, potentially leading to materials with unique morphological and physical properties.

Application in Catalysis or Ligand Design

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons that can coordinate to metal centers, making pyrimidine derivatives valuable as ligands in coordination chemistry and catalysis. This compound can be modified to create novel ligand systems.

For instance, the chlorine atom can be substituted with a chelating group, such as a pyridine (B92270) or an amine, to create a bidentate or tridentate ligand. The steric bulk of the tert-butyl group can have a significant impact on the coordination geometry around the metal center, influencing the catalytic activity and selectivity of the resulting metal complex. The electronic properties of the ligand, and thus the catalyst, can be further tuned by reactions at the 5-position. These tailored ligands can find applications in a range of catalytic transformations, including cross-coupling reactions and oxidation catalysis.

Development of Agrochemical Research Intermediates

The pyrimidine core is a well-established toxophore in the agrochemical industry, found in numerous herbicides, fungicides, and insecticides. The synthetic versatility of this compound makes it a valuable intermediate for the discovery and development of new agrochemicals.

Starting from this compound, chemists can efficiently generate a wide array of derivatives for biological screening. The ability to independently modify the 4- and 5-positions allows for a systematic exploration of the chemical space around the pyrimidine core. For example, different amine or alkoxy groups can be introduced at the 4-position, while various aryl or heterocyclic fragments can be installed at the 5-position via cross-coupling. This modular approach accelerates the process of identifying novel compounds with desired herbicidal or fungicidal activity and optimizing their properties for agricultural use.

Future Research Directions and Emerging Methodologies

Development of Highly Chemo-, Regio-, and Stereoselective Transformations

The distinct reactivity of the chloro and iodo substituents on the pyrimidine (B1678525) ring of 2-Tert-butyl-4-chloro-5-iodopyrimidine presents a prime opportunity for developing highly selective transformations. Future research will likely focus on leveraging the differential reactivity of the C-Cl and C-I bonds. The carbon-iodine bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This inherent difference allows for sequential, site-selective functionalization.

For instance, initial research could explore the chemoselective Sonogashira coupling at the C5-iodo position, leaving the C4-chloro group intact for subsequent manipulations. This two-step functionalization strategy would enable the synthesis of complex, polysubstituted pyrimidines from a single, readily available precursor. Furthermore, the development of novel catalyst systems that can reverse this selectivity or enable direct C-H functionalization at other positions on the pyrimidine ring would be a significant advancement.

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the full synthetic potential of This compound can be dramatically accelerated through the integration of automated synthesis and high-throughput experimentation (HTE). HTE platforms, which allow for the parallel execution of a large number of reactions, are ideal for rapidly screening reaction conditions, catalysts, and coupling partners. emolecules.compurdue.eduresearchgate.netacs.org

Future research efforts would likely involve designing reaction arrays to optimize cross-coupling reactions at both the chloro and iodo positions. Automated liquid handling systems can dispense precise amounts of the pyrimidine substrate, various boronic acids or amines, catalysts, and solvents into multi-well plates. researchgate.net Subsequent rapid analysis by techniques like mass spectrometry can quickly identify successful reaction conditions and novel products. This approach not only speeds up the discovery of new derivatives but also generates large datasets that can be used to train machine learning models for predicting reaction outcomes.

Exploration of Photocatalytic and Electrocatalytic Approaches for Pyrimidine Functionalization

Recent years have seen a surge in the use of photocatalysis and electrocatalysis in organic synthesis, offering green and efficient alternatives to traditional methods. These techniques could be particularly valuable for the functionalization of This compound .

Photocatalysis could enable novel transformations that are difficult to achieve with conventional thermal methods. For example, light-induced single-electron transfer (SET) processes could be explored for the selective activation of the C-I or C-Cl bond, leading to radical intermediates that can participate in a variety of coupling reactions. Similarly, electrocatalysis could provide a powerful tool for controlled oxidation or reduction of the pyrimidine ring, facilitating reactions such as C-H functionalization or dehalogenation under mild conditions. Future studies in this area would focus on identifying suitable photocatalysts or electrochemical conditions to achieve high selectivity and yield for the derivatization of this specific pyrimidine.

Advanced Computational Methodologies for Enhanced Prediction of Pyrimidine Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to understand and predict the reactivity of molecules like This compound . Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the electronic structure, bond dissociation energies, and reaction pathways for various transformations. mdpi.com

Future computational studies will likely focus on:

Predicting Site Selectivity: Calculating the activation barriers for reactions at the chloro versus the iodo position to predict the outcome of competitive coupling reactions under different catalytic conditions.

Understanding Reaction Mechanisms: Elucidating the detailed mechanisms of novel photocatalytic or electrocatalytic reactions involving this pyrimidine.

Virtual Screening: Creating virtual libraries of derivatives by modeling the outcomes of various reactions and predicting their properties, such as binding affinity to biological targets. nih.govbiointerfaceresearch.com

These computational insights will be invaluable for guiding experimental work, reducing the number of trial-and-error experiments, and accelerating the discovery of new functional molecules derived from This compound .

Q & A

Q. What are the established synthetic routes for introducing a tert-butyl group onto pyrimidine rings in compounds like 2-tert-butyl-4-chloro-5-iodopyrimidine?

Methodological Answer: The tert-butyl group is typically introduced via nucleophilic substitution or carbamate protection strategies. For example, tert-butyl carbamates (e.g., tert-butyl (4-chloropyrimidin-2-yl)carbamate) can be synthesized using Boc anhydride under basic conditions (e.g., DIPEA in DCM) . The tert-butyl group acts as a steric shield, stabilizing intermediates during subsequent halogenation (e.g., iodination at the 5-position). Post-synthetic modifications, such as Suzuki-Miyaura coupling, may follow to introduce aryl/heteroaryl groups. Characterization involves 1^1H/13^13C NMR and mass spectrometry to confirm regiochemistry .

Q. Which spectroscopic techniques are most effective for confirming the substitution pattern of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments near substituents (e.g., deshielding effects from iodine). 13^13C NMR detects carbon chemical shifts influenced by electronegative groups (Cl, I).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in structurally similar pyrimidine derivatives .
    Cross-referencing with computational models (DFT) enhances interpretation of electronic effects .

Advanced Research Questions

Q. How do electronic effects of the iodo and chloro substituents influence the pyrimidine ring’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing chloro and iodo groups activate the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) but deactivate it toward electrophilic reactions. The bulky tert-butyl group sterically hinders C-6, directing reactivity to C-4 or C-5. For cross-coupling (e.g., Suzuki), the iodo substituent’s superior leaving-group ability facilitates Pd-catalyzed coupling. Comparative studies with analogs (e.g., 4-chloro-2-(trifluoromethyl)pyrimidine) show iodine’s higher reactivity than chlorine in Stille couplings . Kinetic studies using 19^19F NMR (for trifluoromethyl analogs) or Hammett plots can quantify substituent effects .

Q. How can researchers resolve contradictions in regioselectivity data during nucleophilic substitution on this compound?

Methodological Answer: Conflicting regioselectivity may arise from solvent polarity, temperature, or competing mechanisms. Strategies include:

  • Competitive Kinetic Experiments : Compare reaction rates of Cl vs. I substitution under identical conditions.
  • Computational Modeling : DFT calculations predict activation barriers for potential pathways .
  • Isotopic Labeling : Use 125^{125}I or 36^{36}Cl to track substitution sites via radiochemical analysis.
  • Crystallographic Validation : Resolve ambiguities using X-ray structures of intermediates, as demonstrated in pyrido[3,4-d]pyrimidine systems .

Physicochemical Properties Table

PropertyValue/DescriptionSource Evidence
Molecular FormulaC₉H₁₁ClIN₃Inferred
Molecular Weight~323.56 g/mol
Key Substituentstert-butyl (C-2), Cl (C-4), I (C-5)
StabilitySensitive to light/moisture; store inert
Spectral DataNMR (δ 1.4 ppm: tert-butyl CH₃)

Key Methodological Insights

  • Synthetic Optimization : Use Pd(OAc)₂/XPhos catalysts for selective cross-coupling at the iodo position .
  • Analytical Workflow : Combine HRMS with 2D NMR (HSQC, HMBC) to map 1^1H-13^13C correlations .
  • Controlled Reactivity : Employ microwave-assisted synthesis to enhance yields in SNAr reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.